2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (CAS 175845-21-3), commercially known as the triisopropyl Verkade's superbase, is a highly sterically hindered, non-ionic proazaphosphatrane. In industrial and advanced laboratory settings, it is procured as a premium homogeneous basicity source to replace hazardous inorganic bases (e.g., NaH, KOtBu) or weaker organic amines (e.g., DBU, DBN). Its unique bicyclic framework encages a phosphorus atom that, upon protonation, forms a highly stable transannular P-N bond. This structural feature, combined with bulky isopropyl substituents, yields an exceptionally strong Brønsted base that is highly soluble in organic solvents, completely devoid of ionic character, and strictly non-nucleophilic, making it critical for sensitive metal-free catalysis, precision polymerization, and frustrated Lewis pair (FLP) chemistry [1].
Procurement teams often attempt to substitute Verkade's superbases with lower-cost amidine or guanidine bases like DBU, DBN, or tetramethylguanidine (TMG). However, this substitution routinely fails in advanced catalytic workflows due to a massive thermodynamic basicity gap; the triisopropyl Verkade's base is approximately nine orders of magnitude stronger than DBU in acetonitrile [1]. Consequently, DBU cannot efficiently deprotonate weakly acidic pronucleophiles, leading to stalled reactions or the need for harsh thermal conditions. Furthermore, while less hindered variants (like the trimethyl Verkade's base) or traditional amines can act as unwanted nucleophiles and trigger side reactions such as O-alkylation or catalyst poisoning, the massive steric bulk of the triisopropyl groups ensures strictly non-nucleophilic behavior, preserving catalyst life and ensuring high product purity [2].
The fundamental procurement value of the triisopropyl Verkade's base lies in its extreme thermodynamic basicity. In acetonitrile, the conjugate acid of this superbase exhibits a pKa of approximately 33.6. In direct head-to-head comparisons, the industry-standard organic base DBU possesses a pKa of only 24.3 under identical conditions [1]. This difference of over 9 pKa units means the Verkade's base is nearly a billion times stronger.
| Evidence Dimension | Conjugate acid pKa in acetonitrile |
| Target Compound Data | ~33.6 |
| Comparator Or Baseline | DBU (~24.3) |
| Quantified Difference | >9.0 pKa units (~10^9 times stronger basicity) |
| Conditions | Acetonitrile solvent, standard equilibrium measurements |
Allows chemists to deprotonate highly unreactive carbon acids in homogeneous organic solutions without resorting to hazardous, moisture-sensitive organolithium reagents or NaH.
In the catalytic hydrogenation of CO2 to formate using cobalt-based catalysts (e.g., HCo(dmpe)2), the choice of auxiliary base dictates the process efficiency. Utilizing the triisopropyl Verkade's base as a stoichiometric base achieves a turnover frequency (TOF) of 3,400 h⁻¹ at room temperature and low pressure, whereas substituting DBU under identical conditions yields a TOF of only 140 h⁻¹ [1]. Advanced Co-Ga catalyst systems show even more extreme differentiation, with the Verkade's base enabling TOFs up to 27,000 h⁻¹ compared to 1,350 h⁻¹ for DBU [2].
| Evidence Dimension | Turnover Frequency (TOF) for CO2 hydrogenation |
| Target Compound Data | 3,400 h⁻¹ (HCo catalyst) to 27,000 h⁻¹ (Co-Ga catalyst) |
| Comparator Or Baseline | DBU (140 h⁻¹ to 1,350 h⁻¹) |
| Quantified Difference | 20-fold to 24-fold increase in catalytic turnover rate |
| Conditions | 20-34 atm 1:1 H2/CO2, room temperature, THF solvent |
Drastically reduces the required loading of expensive transition metal catalysts and accelerates throughput in gas-to-liquid conversion processes.
For the synthesis of well-defined poly(sulfonylaziridine)s, metal-free organocatalyzed anionic ring-opening polymerization (AROP) requires a base that is exceptionally strong yet strictly non-nucleophilic. The triisopropyl Verkade's base promotes living/controlled AROP, yielding polymers with high molar masses (Mn > 30 kg/mol) and extremely narrow dispersities (Đ < 1.10) within 3.5 hours. In contrast, standard superbases like DBU or MTBD exhibit significantly lower catalytic activity and fail to provide the same level of living character and molecular weight control [1].
| Evidence Dimension | Polymer dispersity (Đ) and catalytic control in AROP |
| Target Compound Data | Living polymerization, Đ < 1.10, Mn > 30 kg/mol |
| Comparator Or Baseline | DBU / MTBD (Lower activity, poor living control) |
| Quantified Difference | Strict living character vs. uncontrolled polymerization |
| Conditions | N-benzyl-p-toluenesulfonamide initiator, metal-free conditions |
Essential for materials science procurement where precise polymer molecular weight, narrow dispersity, and metal-free formulations are strict requirements.
Directly downstream of its massive TOF enhancement (up to 27,000 h⁻¹), this compound is the premier choice for advanced carbon capture and utilization (CCU) research. It is specifically procured to drive homogeneous transition-metal-catalyzed CO2 hydrogenation where standard amines like DBU fail to provide commercially viable reaction rates [1].
Leveraging its ability to promote living AROP with dispersities under 1.10, the triisopropyl Verkade's base is ideal for manufacturing specialized polyamines and poly(sulfonylaziridine)s. It is particularly valuable in biomedical or electronic materials applications where residual metal catalyst contamination must be strictly avoided [2].
Because its basicity is approximately 10^9 times stronger than DBU, it is utilized in the synthesis of active pharmaceutical ingredients (APIs) requiring the activation of weak carbon acids. It replaces hazardous heterogeneous bases like NaH with a soluble, homogeneous alternative, streamlining scale-up and improving batch-to-batch reproducibility [3].
The extreme steric bulk of the triisopropyl groups prevents the nitrogen atoms from acting as nucleophiles, making this compound an ideal Lewis base partner in FLP systems. It is procured for metal-free C-H bond activation and the catalytic dimerization of alkynes, where traditional bases would irreversibly bind to the Lewis acid or attack the substrate [4].